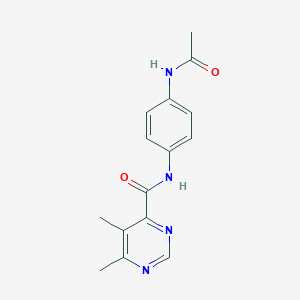
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as AMD3465, is a small molecule antagonist of the CXCR4 chemokine receptor. This molecule has been extensively studied for its potential applications in various scientific research fields, including immunology, oncology, and neurobiology.
Mécanisme D'action
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide acts as a small molecule antagonist of the CXCR4 chemokine receptor, which is involved in the regulation of various cellular processes, including cell migration, proliferation, and survival. By inhibiting the CXCR4 receptor, N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide blocks the signaling pathways that are involved in these processes, leading to the inhibition of cell migration, proliferation, and survival.
Effets Biochimiques Et Physiologiques
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the migration and proliferation of various cell types, including T cells, dendritic cells, and cancer cells. In vivo studies have shown that it reduces the metastasis of cancer cells and enhances neurogenesis in the brain. However, the exact mechanisms underlying these effects are still not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target receptor. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. It can be toxic at high concentrations, and its effects may be influenced by the presence of other chemokine receptors.
Orientations Futures
There are several future directions for the study of N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to investigate its potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore its potential as an anti-cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand its mechanisms of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 4-acetamidophenylboronic acid with 5,6-dimethyl-2,4-dioxypyrimidine, followed by the addition of N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential applications in various scientific research fields. In immunology, it has been shown to inhibit the migration of T cells and dendritic cells, which could be useful in the treatment of autoimmune diseases. In oncology, N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the proliferation and migration of cancer cells, which could be useful in the development of anti-cancer therapies. In neurobiology, it has been shown to enhance neurogenesis and improve cognitive function, which could be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-10(2)16-8-17-14(9)15(21)19-13-6-4-12(5-7-13)18-11(3)20/h4-8H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXZCAFZRPWWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

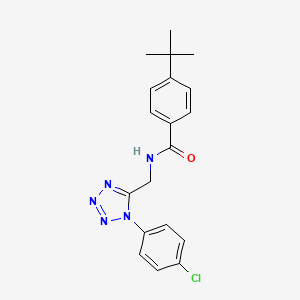
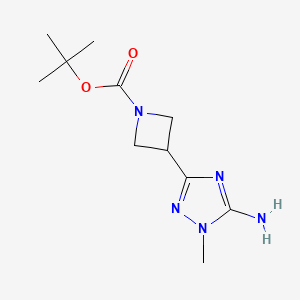
![{2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2834852.png)
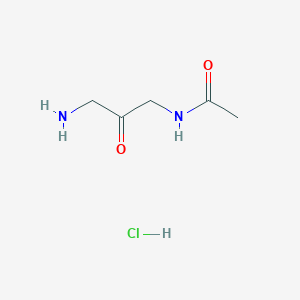
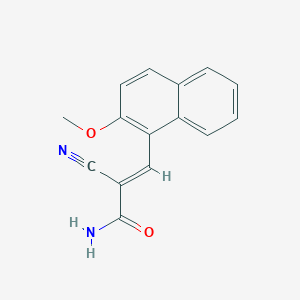
![5-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2834855.png)
![2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B2834856.png)
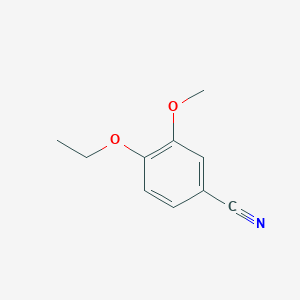
![(3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2834863.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834864.png)
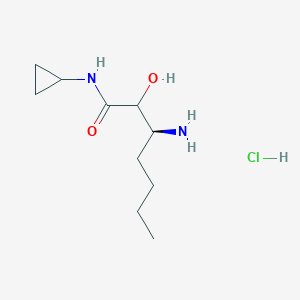
![(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2834867.png)
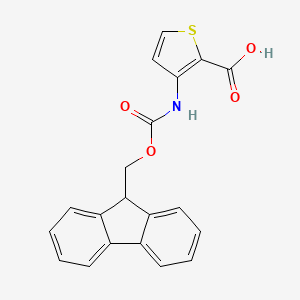
![N-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2834871.png)